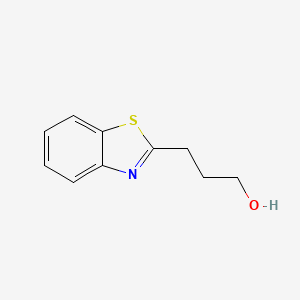

3-(1,3-Benzothiazol-2-yl)propan-1-ol

Description

Contextual Significance of Benzothiazole (B30560) Derivatives in Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone pharmacophore in medicinal chemistry. nih.govresearchgate.net Its derivatives are recognized for a wide spectrum of pharmacological activities, making them a subject of intense research. mdpi.comjyoungpharm.org The structural diversity of benzothiazole analogs has proven invaluable in the discovery of new therapeutic agents. pcbiochemres.com

The benzothiazole core is a key feature in numerous compounds with demonstrated biological efficacy, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. mdpi.comjyoungpharm.orgnih.gov This wide range of activities stems from the unique electronic and structural characteristics of the benzothiazole ring system, which allows for varied interactions with biological targets. pcbiochemres.com Beyond pharmaceuticals, benzothiazole derivatives are also utilized in industrial applications such as the synthesis of dyes and in polymer chemistry. mdpi.com The development of novel and efficient synthetic methodologies for creating substituted benzothiazoles remains an active area of chemical research, often focusing on green chemistry principles. jyoungpharm.org

Rationale for Dedicated Research Focus on 3-(1,3-Benzothiazol-2-yl)propan-1-ol

While the broader class of benzothiazole derivatives has been extensively studied, dedicated research focusing specifically on this compound is not prominently documented in publicly available scientific literature. Its significance is therefore inferred from its structural components and the general interest in its parent class.

The rationale for investigating this particular compound would lie in the unique combination of the proven benzothiazole scaffold with a flexible propanol (B110389) side chain. The hydroxyl group in the side chain offers a reactive site for further chemical modification, allowing for the synthesis of a library of related compounds, such as esters or ethers. These new derivatives could then be screened for various biological activities. The three-carbon chain provides specific spatial orientation and flexibility, which could influence the molecule's ability to bind to biological targets. Therefore, this compound serves as a valuable, albeit under-investigated, building block for developing novel benzothiazole-based molecules with potential therapeutic applications.

Structural Motif and its Classification within Organic Compound Categories

This compound is an organic molecule characterized by two principal structural features: the benzothiazole nucleus and a propanol substituent at the 2-position.

Benzothiazole Nucleus: This is an aromatic heterocyclic system where a benzene ring is fused to the 4 and 5 positions of a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This fused system is largely planar and is the source of the compound's classification as a benzothiazole.

Propan-1-ol Substituent: A three-carbon alkyl chain with a primary alcohol (hydroxyl group) at its terminus is attached to the carbon atom at position 2 of the benzothiazole ring. The presence of the hydroxyl group also classifies the compound as an alcohol.

Based on these features, this compound is classified within several organic compound categories:

Heterocyclic Compounds: Specifically, it is a derivative of benzothiazole.

Aromatic Compounds: Due to the presence of the benzene and thiazole rings.

Organosulfur Compounds: Owing to the sulfur atom in the thiazole ring.

Organonitrogen Compounds: Due to the nitrogen atom in the thiazole ring.

Alcohols: Specifically, it is a primary alcohol.

The combination of a rigid, aromatic heterocyclic system with a flexible, functionalized aliphatic side chain is a common strategy in medicinal chemistry to explore interactions with biological macromolecules.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3973-09-9 |

| Molecular Formula | C₁₀H₁₁NOS |

| Molecular Weight | 193.27 g/mol |

| Physical Form | Oil |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLSXNKQAWAPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556906 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-09-9 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 3 1,3 Benzothiazol 2 Yl Propan 1 Ol

Established Synthetic Routes for the Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring is a well-documented area of organic synthesis, with primary methods revolving around the use of 2-aminothiophenol (B119425) as a key precursor. mdpi.comnih.gov These strategies include condensation reactions, various cyclization protocols, and both metal-catalyzed and metal-free approaches.

Condensation Reactions Involving 2-Aminothiophenol and Carbonyl or Cyano Compounds

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govmdpi.com This approach is foundational in heterocyclic chemistry. mdpi.com

For the specific synthesis of 3-(1,3-benzothiazol-2-yl)propan-1-ol, a direct condensation could be envisioned between 2-aminothiophenol and a four-carbon electrophile possessing a terminal hydroxyl group or a precursor. One such precursor is γ-butyrolactone. The reaction between 2-aminothiophenol and γ-butyrolactone would directly install the desired propanol (B110389) side chain. Another viable route involves the condensation with 4-hydroxybutanoic acid or its derivatives.

The reaction with aldehydes is particularly common. mdpi.comresearchgate.net Various catalysts and reaction conditions have been developed to promote the condensation and subsequent oxidative cyclization of the intermediate benzothiazoline. These methods often focus on green chemistry principles, employing mild conditions and reusable catalysts. nih.govmdpi.com For instance, catalysts like H₂O₂/HCl, zinc acetate, and various nano-catalysts have been used effectively. mdpi.comnih.govmdpi.com While most examples focus on aromatic aldehydes, the reaction is also applicable to aliphatic aldehydes, which would be necessary for forming the propanol side chain. mdpi.com

Table 1: Examples of Catalysts Used in the Condensation of 2-Aminothiophenol with Aldehydes

| Catalyst/Reagent | Reaction Conditions | Substrate Scope | Yield Range | Reference |

| H₂O₂/HCl | Ethanol, Room Temperature | Aromatic Aldehydes | 85-94% | mdpi.comnih.gov |

| Zn(OAc)₂·2H₂O | Solvent-free, 80°C | Aromatic, Heterocyclic, Aliphatic Aldehydes | 67-96% | mdpi.com |

| Cu(II)-nano-silica | Solvent-free, 15-90 min | Aromatic, Heterocyclic Aldehydes | 87-98% | mdpi.com |

| VOSO₄ | Ethanol | Aromatic, Heterocyclic Aldehydes | 45-99% | mdpi.com |

| Glycerol (B35011) (as solvent) | Microwave, 100°C, 4-8 min | Aromatic Aldehydes | 78-96% | mdpi.com |

Intramolecular Cyclization Approaches for Benzothiazole Synthesis

Intramolecular cyclization represents another significant pathway to the benzothiazole nucleus. nih.gov These methods typically start with an ortho-substituted aniline (B41778) derivative, such as an N-(2-halophenyl)thioamide or a thiobenzanilide, which then undergoes an internal ring-closing reaction to form the thiazole (B1198619) ring.

A common strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249). This method is highly effective for synthesizing specific isomers. Another approach involves the intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides, often catalyzed by copper complexes. While powerful, these methods are generally more applicable to the synthesis of 2-aryl or 2-amino benzothiazoles rather than 2-alkyl derivatives. However, the synthesis of N-(2-halophenyl) alkylthioamides and their subsequent cyclization remains a viable, albeit less direct, route. researchgate.net Visible light-driven, metal-free intramolecular cyclizations of thioamides have also been developed, offering an environmentally friendly alternative. researchgate.net

Metal-Catalyzed and Metal-Free Synthetic Strategies for Benzothiazole Systems

Both metal-catalyzed and metal-free reactions have been extensively developed for benzothiazole synthesis to improve efficiency, selectivity, and environmental compatibility. nih.gov

Metal-Catalyzed Systems: Transition metals like palladium, copper, ruthenium, and nickel play a crucial role in many synthetic strategies. nih.govmdpi.com Copper and palladium catalysts are frequently used to facilitate intramolecular C-S bond formation in the cyclization of ortho-halothioureas or thioamides. nih.gov Ruthenium catalysts have been employed for the oxidative coupling of N-arylthioureas. nih.gov These metal-catalyzed reactions often proceed under mild conditions with high yields. For instance, a palladium-catalyzed system has been used for the C-S bond formation to produce 2-substituted benzothiazoles from 2-haloanilines. researchgate.net

Metal-Free Systems: In line with green chemistry principles, numerous metal-free synthetic methods have emerged. jst.vn These often involve an oxidant and a catalyst such as iodine or operate under photochemical conditions. organic-chemistry.org A notable example is the reaction of 2-aminothiophenol with aldehydes using elemental sulfur. jst.vn Another approach involves the visible-light-mediated synthesis where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org These methods avoid the cost and toxicity associated with heavy metals.

Table 2: Comparison of Metal-Catalyzed and Metal-Free Strategies

| Strategy | Key Reagents/Catalysts | Typical Reaction | Advantages | Reference |

| Metal-Catalyzed | Pd(OAc)₂, CuI, RuCl₃, Ni(II) | Intramolecular C-S cross-coupling, Oxidative cyclization | High efficiency, Mild conditions, Good yields | nih.govresearchgate.netmdpi.com |

| Metal-Free | Iodine, Elemental Sulfur, H₂O₂/HCl, Visible Light | Oxidative condensation, Radical cyclization | Lower cost, Reduced toxicity, Environmentally benign | nih.govjst.vnorganic-chemistry.org |

Oxidative Annulation and Thiolation Reactions in Benzothiazole Formation

Oxidative annulation and thiolation reactions provide alternative routes to the benzothiazole core. These methods often involve the formation of a C-S bond and a C-N bond in a single pot. For example, an iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and a sulfur source like NH₄SCN can produce 2-arylbenzothiazoles. organic-chemistry.org

Another strategy involves the reaction of anilines with elemental sulfur. For instance, an aniline can undergo ortho C-H sulfuration followed by cyclization to yield a 2-substituted benzothiazole under metal-free conditions. These methods are valuable for their atom economy and the use of readily available starting materials.

Synthetic Strategies for Introducing the Propanol Side Chain

Once the benzothiazole nucleus is formed, or by using a precursor that already contains it, the focus shifts to installing the 3-propan-1-ol side chain at the C2 position.

Alkylation and Directed Functionalization Methodologies

The introduction of the propanol side chain can be achieved through the functionalization of a pre-existing benzothiazole derivative, most commonly 2-methylbenzothiazole (B86508). The methyl group at the C2 position is sufficiently acidic to be deprotonated by a strong base, creating a nucleophilic carbanion that can react with various electrophiles.

One plausible and efficient route involves the deprotonation of 2-methylbenzothiazole with a strong base like n-butyllithium (n-BuLi) to form 2-lithiomethylbenzothiazole. This nucleophile can then react with ethylene (B1197577) oxide. The subsequent acidic workup opens the epoxide ring, yielding the desired this compound.

Another strategy is the direct hydroxyalkylation of the benzothiazole C-H bond. For example, a K₂S₂O₈-mediated reaction between benzothiazole and an alcohol like propan-1-ol in an aqueous solution can generate the corresponding hydroxyalkylated product. researchgate.net

Alternatively, a Grignard reaction offers a powerful method for C-C bond formation. mnstate.edupurdue.edu This could involve reacting a Grignard reagent, such as ethylmagnesium bromide, with 2-benzothiazolecarboxaldehyde. chemistryconnected.comlibretexts.org The initial reaction would yield 1-(1,3-benzothiazol-2-yl)propan-1-ol. While this is an isomer of the target compound, it highlights the utility of Grignard reagents in building side chains on the benzothiazole ring. To obtain the target compound, a multi-step synthesis could be envisioned starting from a different benzothiazole precursor.

Finally, the reduction of a carboxylic acid or ester derivative, such as 3-(1,3-benzothiazol-2-yl)propanoic acid or its methyl ester, using a reducing agent like lithium aluminum hydride (LiAlH₄) would directly yield this compound. The precursor acid itself can be synthesized via various methods, including the reaction of 2-mercaptobenzothiazole (B37678) with β-propiolactone.

Multi-Component Reaction Approaches to Incorporate the Propanol Moiety

While direct two-component condensation is common, multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step. rsc.orgnih.gov A plausible one-pot, three-component reaction for the synthesis of this compound could involve 2-aminothiophenol, an allyl alcohol derivative, and a suitable coupling agent under oxidative conditions.

Another conceptual MCR could involve 2-aminothiophenol, acrolein, and a reducing agent. The initial Michael addition of the thiol to acrolein, followed by imine formation and subsequent reduction and cyclization, would yield the desired product. Such an approach, while not explicitly reported for this specific molecule, aligns with the principles of MCRs in rapidly building molecular complexity.

Optimization of Reaction Conditions for the Synthesis of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, reaction temperature, catalytic system, and the stoichiometry of the reactants.

Influence of Solvent Systems and Reaction Temperature

The selection of an appropriate solvent is critical in the synthesis of benzothiazoles. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by ensuring the solubility of the reactants and allowing for higher reaction temperatures to drive the dehydration and cyclization steps. mdpi.comias.ac.in However, a shift towards greener solvents is evident in recent literature, with glycerol being a notable example that can also serve as a catalyst-free reaction medium at elevated temperatures. ias.ac.inresearchgate.net

Reaction temperature plays a significant role in both reaction rate and product yield. For the condensation of 2-aminothiophenol with lactones or carboxylic acids, temperatures typically range from 80 °C to 180 °C. nih.govmdpi.com Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields by enabling rapid and uniform heating. ias.ac.inresearchgate.netnih.govijpbs.com

| Solvent | Temperature (°C) | Typical Reaction Time (h) | Observed Yield Range (%) | Notes |

|---|---|---|---|---|

| Toluene | 110 (Reflux) | 8-12 | 60-75 | Azeotropic removal of water can improve yield. nih.gov |

| DMF | 120-150 | 4-8 | 70-85 | Good solvent for reactants, but can be difficult to remove. |

| Glycerol | 100-180 | 0.5-2 | 75-90 | A green and effective solvent, can be used catalyst-free. ias.ac.inresearchgate.net |

| Solvent-free (Microwave) | 100-150 | 0.1-0.5 | 80-95 | Rapid and efficient, aligns with green chemistry principles. ajol.info |

Role of Catalytic Systems and Reagent Stoichiometry

A variety of catalytic systems can be employed to enhance the efficiency of the synthesis of 2-substituted benzothiazoles. Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as zinc chloride (ZnCl₂) are commonly used to activate the carbonyl group of the lactone or carboxylic acid, facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.comnih.gov Heterogeneous catalysts, including various metal oxides and supported catalysts, offer the advantage of easy separation and recyclability. nih.govbohrium.com

The stoichiometry of the reactants is another critical parameter. Typically, a slight excess of one of the reactants is used to drive the reaction to completion. In the synthesis of this compound from 2-aminothiophenol and γ-butyrolactone, a molar ratio of 1:1 to 1:1.2 is often employed.

| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (2-aminothiophenol:γ-butyrolactone) | Typical Yield (%) | Reference/Notes |

|---|---|---|---|---|

| None (Thermal) | - | 1:1.1 | 65-75 | Higher temperatures are generally required. |

| p-Toluenesulfonic acid | 5-10 | 1:1 | 80-90 | Common and effective Brønsted acid catalyst. mdpi.com |

| Zinc chloride | 10-20 | 1:1 | 75-85 | Lewis acid catalyst that can enhance reaction rates. nih.gov |

| SnP₂O₇ | 5 | 1:1 | 85-95 | Reusable heterogeneous catalyst. mdpi.comnih.gov |

| L-proline (Microwave) | 10-20 | 1:1.2 | 80-92 | An example of an organocatalyst under green conditions. researchgate.nettku.edu.tw |

Methodologies for Yield Optimization and Product Purity Enhancement

To optimize the yield of this compound, a systematic approach to varying reaction conditions is often necessary. This can involve screening different catalysts, solvents, and temperatures. The use of microwave irradiation has been shown to be a particularly effective method for improving yields and reducing reaction times. mdpi.comnih.gov

Product purity is enhanced through appropriate work-up and purification procedures. After the reaction is complete, the mixture is typically cooled and neutralized. The crude product can then be extracted with an organic solvent. Purification is commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. orientjchem.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact and enhance safety. bohrium.comorgchemres.orgrsc.org

Energy Efficiency Considerations in Synthetic Protocols

The synthesis of this compound, a C-2 substituted benzothiazole, is commonly achieved through the condensation reaction between 2-aminothiophenol and a suitable four-carbon precursor, such as γ-butyrolactone or 4-hydroxybutanoic acid. The energy efficiency of this process is critically dependent on the chosen synthetic methodology, particularly reaction conditions and the nature of the catalytic system employed. Traditional methods often require high temperatures and long reaction times, leading to significant energy consumption. However, modern approaches focus on improving energy efficiency through catalyst selection and the use of alternative energy sources.

The choice of solvent also plays a role in the energy profile of the synthesis. High-boiling-point solvents require more energy to heat and are often targeted for replacement in green chemistry protocols. The use of alternative media like glycerol, which can facilitate reactions at ambient or slightly elevated temperatures without a catalyst, presents an energy-efficient option. nih.gov Furthermore, solvent-free conditions, where applicable, eliminate the energy-intensive steps of solvent heating and recovery, making it a highly desirable approach from an energy-saving perspective. ajol.info

Below is a comparative table of different catalytic systems and conditions and their impact on energy efficiency for analogous benzothiazole syntheses.

Interactive Data Table: Comparison of Catalytic Systems for Benzothiazole Synthesis

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Energy Efficiency Aspect | Reference |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp | 45-60 min | 85-94 | Low temperature, short reaction time | mdpi.com |

| TiO₂ NPs / Daylight | 2-Aminothiophenol, Aldehydes | Not specified | Not specified | 5-27 min | 90-97 | Use of light as an energy source, very short reaction time | mdpi.com |

| Microwave (CEM-focused) | 2-Aminothiophenol, Aldehydes | Glycerol | 100 | 4-8 min | 78-96 | Rapid heating, reduced reaction time | mdpi.com |

| Microwave (solvent-free) | 2-Aminothiophenol, Fatty Acids | None | Full Power | 3-4 min | High | Eliminates solvent heating, very rapid | ajol.info |

| Zn(OAc)₂·2H₂O | 2-Aminothiophenol, Aldehydes | None | 80 | 30-60 min | 67-96 | Solvent-free, moderate temperature | mdpi.com |

| None | 2-Aminothiophenol, Aldehydes | Glycerol | Room Temp (after initial heating) | 30 min | Excellent | Low temperature, green solvent | nih.gov |

Strategies for Waste Minimization and Process Intensification

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing waste and intensifying the process for synthesizing benzothiazole derivatives, including this compound. These strategies focus on improving atom economy, reducing the use of hazardous materials, and designing more efficient reactor technologies.

Waste Minimization:

A primary strategy for waste minimization is the use of reusable heterogeneous catalysts. Catalysts such as tin(II) pyrophosphate (SnP₂O₇), zinc oxide nanoparticles (ZnO NPs), and silica-supported sulfuric acid can be recovered after the reaction and reused multiple times without a significant loss of activity. mdpi.commdpi.com This recyclability drastically reduces catalyst waste and the need for downstream purification to remove dissolved catalysts. For example, SnP₂O₇ was reported to be reusable for at least five cycles without a notable decrease in its catalytic performance. mdpi.com

The choice of solvent is another critical factor in waste generation. Many traditional syntheses employ volatile organic compounds (VOCs) that are toxic and difficult to dispose of. A shift towards environmentally benign solvents like water or glycerol significantly reduces hazardous waste streams. nih.gov Glycerol, for instance, is non-toxic, biodegradable, and can be recycled. nih.gov Solvent-free reactions represent the ideal scenario, completely eliminating solvent waste. ajol.info

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is an effective waste reduction strategy. mdpi.com This approach minimizes solvent usage for workup and purification steps and reduces material losses that occur during transfers between different reaction vessels. The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids is often amenable to a one-pot protocol. mdpi.comindexcopernicus.com

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of specialty chemicals like this compound, transitioning from traditional large-volume batch reactors to continuous flow systems is a key intensification strategy. Continuous flow reactors, such as microreactors, offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivity, thereby reducing byproduct formation.

Although specific examples for the continuous synthesis of this compound are not detailed in the reviewed literature, the principles are widely applicable. Continuous processing can reduce the volume of hazardous materials present in the reactor at any given time, enhancing process safety. bohrium.com Furthermore, the integration of reaction and separation steps, such as in reactive distillation, can lead to significant improvements in efficiency by continuously removing products and shifting the reaction equilibrium towards higher conversion, which in turn simplifies purification and minimizes waste.

The table below summarizes key strategies for waste minimization and process intensification applicable to the synthesis of the target compound.

Interactive Data Table: Waste Minimization and Process Intensification Strategies

| Strategy | Description | Benefit | Applicable To |

| Waste Minimization | |||

| Reusable Heterogeneous Catalysts | Use of solid catalysts (e.g., ZnO NPs, SnP₂O₇, silica-supported acids) that are easily separated and reused. | Reduces catalyst waste, simplifies product purification. | Catalytic condensation reactions. mdpi.commdpi.com |

| Green Solvents | Replacement of volatile organic compounds with environmentally benign solvents like water or glycerol. | Reduces toxic waste, improves process safety. | Liquid-phase synthesis. nih.gov |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Eliminates solvent waste, reduces energy for heating and recovery. | Reactions with liquid reagents or under microwave conditions. ajol.info |

| One-Pot Reactions | Performing multiple synthetic steps in a single reactor without isolating intermediates. | Reduces solvent usage, minimizes material loss, improves efficiency. | Multi-step syntheses like condensation followed by cyclization. mdpi.com |

| Process Intensification | |||

| Continuous Flow Reactors | Using microreactors or tubular reactors instead of large batch reactors. | Enhanced safety, better process control, improved yield and selectivity. | Liquid-phase chemical synthesis. |

| Reactive Distillation | Combining the chemical reaction and distillation separation in a single unit. | Increased conversion, simplified purification, energy savings. | Equilibrium-limited reactions where products are more volatile than reactants. |

Mechanistic Investigations of 3 1,3 Benzothiazol 2 Yl Propan 1 Ol Formation and Reactivity

Elucidation of Reaction Mechanisms for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring, the core of 3-(1,3-Benzothiazol-2-yl)propan-1-ol, is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with a suitable reaction partner, such as a carboxylic acid, aldehyde, or acyl chloride. ekb.egijper.org To synthesize this compound specifically, a precursor containing a four-carbon chain with a reactive terminal group, such as 4-hydroxybutanoic acid or its derivatives, would be required. The key step is the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring, which can proceed through several mechanistic pathways. nih.gov

Analysis of Nucleophilic Attack Pathways

The most direct route for benzothiazole synthesis involves the condensation of 2-aminothiophenol with a carbonyl-containing compound. mdpi.com A plausible mechanism for the formation of the benzothiazole ring begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of an aldehyde or carboxylic acid. mdpi.comekb.eg This initial attack leads to the formation of a tetrahedral intermediate.

In a subsequent step, this intermediate undergoes a cyclization reaction, where the thiol group attacks the imine carbon, followed by dehydration or oxidation to yield the final aromatic benzothiazole ring. mdpi.comekb.eg For instance, when reacting with aldehydes, an intermediate is formed which then undergoes cyclization and air oxidation to furnish the benzothiazole derivative. ekb.eg The use of ammonium (B1175870) chloride as a catalyst has been shown to activate the aldehyde through hydrogen bonding, which promotes the nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.comyoutube.com

A general representation of this pathway is outlined below:

Nucleophilic Addition: The primary amine of 2-aminothiophenol attacks the electrophilic carbonyl carbon.

Intermediate Formation: A Schiff base or amide intermediate is formed after dehydration.

Intramolecular Cyclization: The nucleophilic sulfur atom attacks the imine or related carbon.

Aromatization: The resulting dihydrobenzothiazole intermediate is oxidized to the stable aromatic benzothiazole ring. ekb.eg

Identification and Role of Radical Intermediates

Alternative to ionic pathways, benzothiazole ring formation can proceed through radical mechanisms. nih.gov One of the classic methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.net

More contemporary methods have employed various conditions to generate radical intermediates.

SRN1 Mechanism: The reaction of o-iodoarylisothiocyanates with active methylene (B1212753) compounds can proceed via a single-electron transfer (SRN1) mechanism. nih.gov This pathway involves the formation of a radical-anion intermediate, which then expels the iodide ion to form a biradical that undergoes intramolecular recombination to form the C-S bond. nih.gov

Photochemical Cyclization: Visible light can induce the cyclization of thiobenzanilides to benzothiazoles without the need for a photocatalyst or metal catalyst. organic-chemistry.org This process can involve a reverse hydrogen-atom transfer (RHAT) in the excited state of the substrate with an agent like TEMPO to generate a sulfur radical, which subsequently adds to the benzene ring. organic-chemistry.org

Oxidant-Induced Cyclization: Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium nitrate (B79036) (CAN) can promote the rapid intramolecular cyclization of thiobenzamides at room temperature by generating aryl radical cations as reactive intermediates. mdpi.com Similarly, chloranil (B122849) under irradiation can induce radical cyclization of thioformanilides, where hydrogen atom abstraction from the thiobenzamide (B147508) by triplet chloranil is the key step. nih.gov

| Method | Precursor | Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| SRN1 Reaction | o-Iodoarylisothiocyanates | Sodium hydride, room temperature | Radical-anion and biradical intermediates | nih.gov |

| Photochemical Cyclization | Thiobenzanilides | Visible light, TEMPO | Sulfur radical | nih.govorganic-chemistry.org |

| Oxidative Cyclization | Thiobenzamides | PIFA or CAN, room temperature | Aryl radical cation | mdpi.com |

| Jacobsen Cyclization | Thiobenzanilides | K₃Fe(CN)₆, NaOH | Thiyl radical | researchgate.net |

Catalytic Mechanistic Pathways and their Influence on Reaction Kinetics

The kinetics and efficiency of benzothiazole formation are significantly influenced by catalysts. nih.gov A wide range of catalytic systems, from transition metals to nanoparticles and green catalysts, have been developed to facilitate these reactions under milder conditions and with higher yields. ekb.egindexcopernicus.com

Transition Metal Catalysis: Palladium and copper are frequently used to catalyze the intramolecular C-S bond formation. researchgate.net For example, a BINAM–Cu(II) complex has been used for the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamide under mild conditions. indexcopernicus.com Similarly, Pd/C has been employed for the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Nickel(II) salts have also been shown to be effective and less toxic catalysts for similar transformations. nih.gov

Nanoparticle Catalysis: Heterogeneous catalysts like ZnO-beta zeolite and nickel oxide (NiO) nanorods have been reported for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. ekb.eg These catalysts offer advantages such as high yield, simplicity, and reusability. ekb.eg

Acid Catalysis: Brønsted and Lewis acids are effective in promoting the condensation reaction. mdpi.com Polyphosphoric acid (PPA) is a classic choice for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols and carboxylic acids at high temperatures. nih.gov More recently, systems like MeSO₃H/SiO₂ have been used as dehydrating catalysts under heating. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Advantage | Reference |

|---|---|---|---|---|

| Transition Metal | BINAM–Cu(II) complex | N-(2-chlorophenyl) benzothioamide | Mild reaction conditions | indexcopernicus.com |

| Transition Metal | Pd/C | o-Iodothiobenzanilide | Ligand-free, room temperature | organic-chemistry.org |

| Nanoparticle | ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | Heterogeneous, reusable catalyst | ekb.eg |

| Acid Catalyst | Polyphosphoric acid (PPA) | 2-Aminothiophenol, Carboxylic acids | Effective dehydration | nih.gov |

Intramolecular and Intermolecular Cyclization Mechanisms

The formation of the benzothiazole ring system can be broadly categorized into intermolecular and intramolecular cyclization processes. medicaljournalshouse.comnih.gov

Intermolecular cyclization is the more direct approach, typically involving the condensation of two separate molecules, such as 2-aminothiophenol and an aldehyde, carboxylic acid, or nitrile. ekb.egresearchgate.net This pathway involves the sequential formation of C-N and C-S bonds in a one-pot reaction. A plausible mechanism involves the initial formation of a Schiff base or anilide, which then undergoes an intramolecular nucleophilic attack by the thiol group, followed by an oxidation or elimination step to form the aromatic ring. ekb.eg

Intramolecular cyclization , on the other hand, starts with a pre-formed linear precursor that already contains the necessary atoms for the ring system. nih.govnih.gov This method is particularly useful for creating specifically substituted benzothiazoles. researchgate.net Common precursors include N-(2-halophenyl)thioamides or thiobenzanilides. researchgate.netindexcopernicus.com The ring-closing step is then induced by a catalyst, light, or a chemical reagent. nih.govorganic-chemistry.org For example, palladium or copper catalysts can promote the intramolecular C-S cross-coupling between an aryl halide and a thiourea (B124793) functionality. researchgate.net Radical cyclizations, such as the Jacobsen and SRN1 mechanisms, are also prominent examples of intramolecular pathways. nih.govresearchgate.net

Reactivity Profiling and Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by its three main components: the aromatic benzothiazole ring, the alkyl chain, and the terminal primary alcohol. While the benzothiazole ring can undergo electrophilic substitution, the most accessible transformations typically involve the propanol (B110389) side chain.

Investigating Transformations of the Propanol Side Chain

The primary alcohol group on the propanol side chain is a versatile functional handle for a variety of chemical transformations. Based on the general reactivity of primary alcohols, several modifications can be anticipated.

Oxidation: The primary alcohol can be oxidized to form 3-(1,3-benzothiazol-2-yl)propanal or further to 3-(1,3-benzothiazol-2-yl)propanoic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or acyl chlorides would lead to the formation of the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis.

Substitution: The hydroxyl group can be transformed into a better leaving group (e.g., a tosylate) to allow for nucleophilic substitution reactions, enabling the introduction of various other functional groups at the terminus of the side chain.

Analogous transformations are seen in the metabolism of drugs with similar side chains, such as propranolol, which undergoes side-chain oxidation. nih.govsemanticscholar.org Studies on related structures, such as 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, show that the hydroxyl group readily reacts with organometallic reagents like aluminum trialkyls, highlighting its reactivity. researchgate.net These potential transformations make the propanol side chain a key site for modifying the compound's physical and biological properties.

Electronic Effects on the Reactivity of the Benzothiazole Core

The chemical behavior of the benzothiazole core in this compound is intricately linked to its electronic structure. The benzothiazole unit is an electron-rich aromatic heterocycle, and its reactivity is shaped by the interplay of the fused benzene and thiazole rings. nih.gov The thiazole portion contains nitrogen and sulfur atoms, which influence the electron distribution within the molecule. The nitrogen atom, being electronegative, tends to withdraw electron density, particularly from the adjacent C2 carbon. This effect makes the C2 position, where the propanol side chain is attached, electrophilic and susceptible to nucleophilic attack. researchgate.net

The reactivity of the benzothiazole core can be further modulated by the introduction of substituents on the benzene ring. mdpi.com Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the ring system. nih.gov This increase in electron density can make the benzothiazole moiety less reactive towards electrophiles and can also decrease the electrophilicity of the C2 carbon. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2), pull electron density away from the ring system, which enhances the electrophilicity of the C2 carbon, making it more prone to nucleophilic attack. mdpi.comnih.gov The yield of reactions involving the benzothiazole core can be dependent on these electronic and also steric effects. nih.gov

Table 1: Influence of Substituents on Benzothiazole Core Reactivity

| Substituent Type on Benzene Ring | Effect on Electron Density | Predicted Impact on C2 Carbon Electrophilicity |

|---|---|---|

| Electron-Donating Group (EDG) | Increases | Decreases |

| Electron-Withdrawing Group (EWG) | Decreases | Increases |

Functional Group Interconversions of the Compound

The structure of this compound offers two primary sites for chemical modification: the hydroxyl (-OH) group of the side chain and the benzothiazole ring system itself.

The primary alcohol functional group is particularly versatile for a range of transformations. A common reaction is oxidation . Depending on the chosen reagent, the alcohol can be converted to either an aldehyde or a carboxylic acid. For instance, the use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Collins-type reagent (CrO3-pyridine complex) allows for the selective oxidation to 3-(1,3-benzothiazol-2-yl)propanal. imperial.ac.uk In contrast, stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones' reagent (CrO3/H2SO4/acetone), will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 3-(1,3-benzothiazol-2-yl)propanoic acid. imperial.ac.uk

Esterification represents another key functional group interconversion. The hydroxyl group can react with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid, to form an ester. researchgate.netmasterorganicchemistry.com For example, reacting this compound with acetic anhydride would yield 3-(1,3-benzothiazol-2-yl)propyl acetate.

Furthermore, the hydroxyl group can be transformed into an ether . This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in a Williamson ether synthesis.

To facilitate nucleophilic substitution reactions at the carbon bearing the hydroxyl group, the -OH can be converted into a better leaving group. libretexts.org This is often done by reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. pearson.comvanderbilt.edu The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. vanderbilt.edu

The benzothiazole ring itself can also undergo functionalization. For instance, the nitrogen atom in the thiazole ring can be alkylated to form a benzothiazolium salt, which alters the electronic properties of the ring system. researchgate.net

Table 2: Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Primary Alcohol | PCC, Collins' Reagent | Aldehyde | Oxidation |

| Primary Alcohol | KMnO4, Jones' Reagent | Carboxylic Acid | Oxidation |

| Primary Alcohol | Carboxylic Acid, Acid Catalyst | Ester | Esterification |

| Primary Alcohol | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | Etherification |

| Primary Alcohol | Sulfonyl Chloride (e.g., TsCl) | Sulfonate Ester | Sulfonylation |

| Benzothiazole Nitrogen | Alkyl Halide | Benzothiazolium Salt | Quaternization |

Computational and Theoretical Chemistry Studies of 3 1,3 Benzothiazol 2 Yl Propan 1 Ol

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical methods are central to the in-silico investigation of molecular systems. These approaches, grounded in the principles of quantum mechanics, allow for the calculation of a molecule's electronic structure and properties, providing a detailed picture of its behavior.

Density Functional Theory (DFT) has become a primary method for the computational study of benzothiazole (B30560) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comscirp.org DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of 3-(1,3-Benzothiazol-2-yl)propan-1-ol. scirp.orgnih.gov

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for this class of molecules, as they have been shown to provide reliable results for both structural and electronic properties. scirp.orgnih.gov For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available, such as from X-ray crystallography. nih.gov These calculations are foundational for all further electronic analyses, including frontier molecular orbitals, electrostatic potential surfaces, and bonding characteristics. In studies of related benzothiazole derivatives, DFT has been successfully used to elucidate structure-property relationships. nih.govresearchgate.net

The choice of basis set is a critical parameter in quantum chemical calculations, defining the set of mathematical functions used to build the molecular orbitals. For molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. doi.orgshd-pub.org.rs The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding. Correlation-consistent basis sets, like cc-pVDZ, are also utilized for higher accuracy. nih.gov

To simulate the behavior of the molecule in a solution, solvation models are applied. The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (CPCM), are common implicit solvation models. shd-pub.org.rs These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects on the molecular structure and properties. shd-pub.org.rs For more detailed analysis of specific solvent-solute interactions, explicit solvation models, where individual solvent molecules are included in the calculation, can be used, though at a significantly higher computational expense.

Electronic Structure Analysis and Bonding Characteristics

Following the initial geometry optimization, a deeper analysis of the electronic structure provides insights into the chemical reactivity and intermolecular interaction potential of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly involving the sulfur and nitrogen atoms. The LUMO, conversely, would also be distributed over the aromatic system, representing the most favorable region for accepting an electron. The propanol (B110389) side chain would have a lesser contribution to these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: These values are hypothetical and representative for a typical benzothiazole derivative calculated using DFT (B3LYP/6-31G(d)). Actual values will vary based on the specific computational method and level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these red regions are expected around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the hydroxyl group, corresponding to their lone pairs of electrons. nih.govresearchgate.net Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl proton and the aromatic protons. nih.gov Green regions represent areas of neutral potential. The MEP surface provides a holistic view of the molecule's charge landscape and preferred sites for non-covalent interactions, such as hydrogen bonding. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonds" and "lone pairs". batistalab.comwisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C_aromatic - C_aromatic) | ~5.8 |

| LP (2) S | σ* (C_thiazole - N) | ~2.1 |

| LP (1) O | σ* (C - H) | ~1.5 |

| π (C_aromatic - C_aromatic) | π* (C_thiazole = N) | ~20.3 |

Note: LP denotes a lone pair orbital. π and σ denote bonding orbitals, while π* and σ* denote antibonding orbitals. The values are hypothetical examples based on typical findings for similar heterocyclic systems and serve to illustrate the nature of NBO analysis.

Computational Prediction of Reactivity Descriptors and Mechanistic Insights

Calculation of Chemical Hardness, Softness, and Electrophilicity Indices

No published studies were found that specifically calculate the chemical hardness, softness, and electrophilicity indices for this compound.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the modeling of reaction pathways or the characterization of transition states involving this compound.

Conformational Analysis and Thermodynamic Stability Assessments

Exploration of Potential Energy Surfaces and Conformational Landscapes

A specific exploration of the potential energy surface and conformational landscape for this compound has not been reported in the scientific literature.

Calculation of Thermodynamic Parameters (e.g., Enthalpy, Gibbs Free Energy)

No studies have been found that report the calculated thermodynamic parameters such as enthalpy and Gibbs free energy for the different conformers of this compound.

Prediction of Spectroscopic Properties of this compound

There are no dedicated computational studies in the available literature that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are a fundamental aspect of computational chemistry used to predict and verify the structure of molecules. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed within Density Functional Theory (DFT). organicchemistrydata.orgmdpi.com For a molecule like this compound, calculations would be performed after optimizing the molecule's 3D geometry at a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). mdpi.comscirp.org

The process involves calculating the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then referenced against the shielding tensor of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory, to yield the final chemical shifts (δ) in parts per million (ppm). scirp.org The accuracy of these predictions allows for the assignment of experimental NMR signals and can provide insight into the electronic environment of each atom within the molecule. researchgate.net For related benzothiazole derivatives, computational studies have shown good agreement between GIAO-calculated and experimental NMR chemical shifts. mdpi.com

Hypothetical Data Table for Theoretical NMR Shifts This table is illustrative of how data would be presented and is not based on actual calculated values for this compound.

Electronic Absorption and Emission Spectra Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for predicting the electronic absorption and emission (fluorescence) spectra of molecules. researchgate.netThis method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netFor this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) in its UV-Visible spectrum.

The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For benzothiazole derivatives, these transitions are often π → π* in nature, localized on the aromatic system. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate, solvent-specific predictions. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission wavelength, which is crucial for understanding the photophysical properties of the molecule.

Hypothetical Data Table for Electronic Transitions This table is illustrative and not based on actual calculated values for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,3 Benzothiazol 2 Yl Propan 1 Ol

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of benzothiazole (B30560) derivatives are often organized through a network of non-covalent interactions. For a molecule like 3-(1,3-benzothiazol-2-yl)propan-1-ol, the presence of a hydroxyl group and an aromatic system suggests the prominent role of hydrogen bonding and π-π stacking in its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the thiazole (B1198619) ring is a potential acceptor. This can lead to the formation of intermolecular O-H···N hydrogen bonds, which often direct the self-assembly of molecules into chains or more complex networks. nih.govresearchgate.net For instance, in the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, molecules are linked by O-H···N hydrogen bonds, forming zigzag chains. researchgate.net

π-π Stacking: The planar benzothiazole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute significantly to the stabilization of the crystal lattice. mdpi.com The strength and geometry of these interactions can be influenced by substituents on the aromatic ring.

Hirshfeld Surface Analysis: This computational tool is employed to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For related benzothiazole structures, Hirshfeld analysis reveals the dominance of H···H, C···H, and O···H contacts, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. mdpi.com

A representative analysis of intermolecular contacts for a related benzothiazole derivative is presented in the table below.

| Interaction Type | Contribution to Crystal Packing (%) |

|---|---|

| H···H | 47.0 |

| O···H/H···O | 16.9 |

| C···H/H···C | 8.0 |

| S···H/H···S | 7.6 |

This table presents representative data for the intermolecular contacts in 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, illustrating the types of interactions expected for this compound. mdpi.com

Precise Determination of Bond Lengths and Angles

X-ray diffraction provides unparalleled accuracy in determining the geometric parameters of a molecule. For the benzothiazole core, typical bond lengths and angles have been established through studies of numerous derivatives. nih.govnih.gov The fusion of the benzene (B151609) and thiazole rings results in a relatively planar and rigid bicyclic system. The propanol (B110389) substituent would exhibit more conformational flexibility around the C-C single bonds.

Below is a table of selected, representative bond lengths and angles for the benzothiazole moiety, derived from a closely related structure.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| S1—C7A | 1.733 (2) | C7A—S1—C2 | 88.87 (10) |

| S1—C2 | 1.758 (2) | N3—C2—S1 | 115.63 (16) |

| C2—N3 | 1.308 (3) | C2—N3—C3A | 110.75 (18) |

| N3—C3A | 1.380 (3) | N3—C3A—C7A | 115.15 (19) |

| C3A—C7A | 1.411 (3) | C3A—C7A—S1 | 109.57 (16) |

This table shows selected bond lengths and angles for the benzothiazole core in 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one, which are expected to be similar in this compound. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Application of Advanced 1D and 2D NMR Techniques for Comprehensive Structural Elucidation

For a molecule with the complexity of this compound, a combination of 1D and 2D NMR experiments is necessary for unambiguous signal assignment. researchgate.net

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic protons of the benzothiazole ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the propanol chain would be found in the upfield region (typically δ 1.5-4.0 ppm). mdpi.comjapsonline.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The benzothiazole carbons would resonate at lower field (δ 110-160 ppm), with the carbon of the C=N bond being particularly deshielded. The carbons of the propanol side chain would appear at higher field. japsonline.comdocbrown.info

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the tracing of the proton network within the propanol chain and within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the propanol side chain to the benzothiazole ring and for assigning quaternary carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data from analogous structures.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzothiazole Aromatic CH | 7.3 - 8.1 | 121 - 127 |

| Benzothiazole Quaternary C | - | 135 - 154 |

| Benzothiazole C=N | - | ~165 |

| -CH₂(α to Benzothiazole) | ~3.2 | ~32 |

| -CH₂(β to Benzothiazole) | ~2.1 | ~30 |

| -CH₂OH | ~3.8 | ~61 |

| -OH | Variable | - |

This table provides an estimation of NMR chemical shifts based on general principles and data from related benzothiazole and propanol derivatives. japsonline.comdocbrown.info

Investigation of Solvent and Temperature Effects on NMR Chemical Shifts

The chemical shifts observed in an NMR spectrum can be influenced by environmental factors such as the solvent and temperature.

Solvent Effects: Changing the solvent can induce changes in chemical shifts, particularly for protons involved in hydrogen bonding, like the hydroxyl proton. In protic solvents like DMSO-d₆ or methanol-d₄, the -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to exchange with solvent molecules.

Temperature Effects: Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. For this compound, VT-NMR could potentially be used to study the rotation around the C-C bonds of the propanol side chain. Generally, increasing the temperature can lead to the sharpening of broad signals if the molecule is undergoing exchange between different conformations on the NMR timescale.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov These two techniques are often complementary.

FTIR Spectroscopy: In the FTIR spectrum of this compound, a broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching of the thiazole ring typically gives rise to a strong band in the 1650-1550 cm⁻¹ region. The C-S stretching vibration is expected to be in the fingerprint region, around 700-600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the benzothiazole moiety would be expected to produce strong signals in the Raman spectrum. The C-S bond vibration may also be more prominent in the Raman spectrum compared to the FTIR spectrum.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3400 - 3200 (broad) | FTIR |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| C=N Stretch | 1650 - 1550 | FTIR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | FTIR, Raman |

| C-O Stretch | 1260 - 1000 | FTIR |

| C-S Stretch | 700 - 600 | FTIR, Raman |

This table summarizes the expected vibrational frequencies for this compound based on characteristic group frequencies and data from related molecules. researchgate.netnih.govscielo.org.mx

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a definitive fingerprint of the functional groups present in this compound. The spectra are a composite of the vibrations from the benzothiazole ring system and the propanol side chain.

The benzothiazole ring itself gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is a prominent feature, often appearing in the range of 1550-1450 cm⁻¹. researchgate.netresearchgate.net The C-C stretching vibrations within the benzene and thiazole rings contribute to a complex set of bands between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.net The C-S stretching vibration, integral to the thiazole ring, is generally found at lower wavenumbers, often around 750-650 cm⁻¹.

The propanol side chain introduces several key vibrational modes. The most distinct of these is the broad O-H stretching band from the terminal hydroxyl group, which typically appears in the region of 3400-3200 cm⁻¹. The presence of the aliphatic chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) modes around 1465 cm⁻¹ and 1375 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1075-1000 cm⁻¹ region.

A detailed assignment of the expected vibrational modes for this compound, based on data from related compounds, is presented below.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Alcohol |

| Aromatic C-H Stretch | 3100-3000 | Benzothiazole |

| Aliphatic C-H Stretch | 2960-2850 | Propanol Chain |

| C=N Stretch | 1550-1450 | Thiazole Ring |

| Aromatic C=C Stretch | 1600-1475 | Benzene Ring |

| Aliphatic C-H Bend | 1465, 1375 | Propanol Chain |

| C-O Stretch | 1075-1000 | Primary Alcohol |

| C-S Stretch | 750-650 | Thiazole Ring |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₁NOS, the expected molecular weight is approximately 193.27 g/mol . moldb.comchemscene.com Electrospray Ionization (ESI), a soft ionization technique, is well-suited for this molecule, as it typically allows for the observation of the protonated molecular ion, [M+H]⁺, at m/z 194. massbank.eu

Fragmentation Pattern Analysis and Correlation with Predicted Structures

Under collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecular ion of this compound is expected to undergo characteristic fragmentation, primarily driven by the stable benzothiazole ring and the functional groups on the alkyl chain.

The most likely initial fragmentation steps would involve the propanol side chain. A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), which would lead to a fragment ion at m/z 176. Another predictable fragmentation is the cleavage of the C-C bonds in the side chain. Cleavage alpha to the hydroxyl group is less likely to be the primary fragmentation pathway compared to cleavage at the bond between the benzothiazole ring and the propyl chain, due to the stability of the resulting benzothiazole cation.

A significant fragmentation pathway would be the cleavage of the bond between the C2 carbon of the benzothiazole ring and the propyl side chain. This would result in the highly stable benzothiazole cation at m/z 136 or the protonated benzothiazole at m/z 135. The base peak in the mass spectrum of the parent benzothiazole is often the molecular ion itself, highlighting its stability. massbank.eu Further fragmentation of the benzothiazole ring can lead to ions such as the C₆H₅S⁺ fragment at m/z 109. massbank.eu

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for [C₁₀H₁₁NOS+H]⁺

| m/z (Daltons) | Proposed Fragment | Neutral Loss |

| 194 | [M+H]⁺ | - |

| 176 | [M+H - H₂O]⁺ | H₂O |

| 162 | [M+H - CH₂O]⁺ | CH₂O |

| 136 | [C₇H₄NS]⁺ | C₃H₇OH |

| 135 | [C₇H₅NS]⁺ | C₃H₆O |

| 109 | [C₆H₅S]⁺ | C₄H₆NO |

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound are governed by the π-conjugated system of the benzothiazole ring. The propanol substituent, being an unconjugated alkyl chain, is expected to have a minimal effect on the position of the absorption and emission maxima, acting primarily as an auxochrome.

Characterization of UV-Vis Absorption Profiles

The UV-Vis absorption spectrum of benzothiazole derivatives is characterized by intense bands corresponding to π→π* electronic transitions within the aromatic system. researchgate.netresearchgate.net For the parent benzothiazole, absorption maxima are typically observed around 250 nm and 285-295 nm. researchgate.net The introduction of the 2-propanol group is not expected to significantly shift these absorption bands. In various solvents, benzothiazole derivatives generally exhibit absorption profiles with maxima in the UV-A and UV-B regions. researchgate.netscirp.org For instance, studies on other 2-substituted benzothiazoles show strong absorption bands in the 300-400 nm range, which can be influenced by solvent polarity. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250 | π→π | Benzothiazole |

| ~290 | π→π | Benzothiazole |

| ~325 | π→π* (Charge Transfer) | Benzothiazole |

Investigation of Photoluminescence and Related Optical Properties

Many benzothiazole derivatives are known to be fluorescent, with emission properties that are highly dependent on the nature and position of substituents on the ring system. researchgate.netniscpr.res.in The fluorescence of these compounds typically arises from the de-excitation of the first singlet excited state (S₁) to the ground state (S₀).

For this compound, excitation at its absorption maxima would be expected to result in fluorescence emission in the near-UV to blue region of the spectrum, likely in the range of 380-450 nm. niscpr.res.in The quantum yield and Stokes shift (the difference between the absorption and emission maxima) can be influenced by the solvent environment. The hydroxyl group of the propanol chain could potentially participate in hydrogen bonding with protic solvents, which may lead to solvatochromic shifts in the emission spectrum. While the unconjugated propanol group itself is not a primary driver of the photoluminescence, its ability to influence the local environment of the fluorophore can subtly modulate the optical properties. nih.gov

Applications of 3 1,3 Benzothiazol 2 Yl Propan 1 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

As a versatile building block, 3-(1,3-benzothiazol-2-yl)propan-1-ol provides a valuable scaffold for synthetic chemists. The presence of both a nucleophilic hydroxyl group and the benzothiazole (B30560) system allows for diverse reactivity and incorporation into a wide array of more complex molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Systems

The compound serves as a key precursor in the generation of new heterocyclic systems. The hydroxyl group can be readily functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group, which then facilitates intramolecular cyclization reactions. These reactions can lead to the formation of fused ring systems incorporating the benzothiazole moiety, a structural motif of interest in medicinal chemistry. researchgate.netsemanticscholar.org The benzothiazole ring itself is a significant heterocyclic system, and its derivatives are synthesized through various methods, most commonly via the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com The inherent reactivity of the propanol (B110389) side chain adds another layer of synthetic utility, enabling the construction of more elaborate heterocyclic frameworks. For instance, the reaction of related 1-(Benzothiazol-2-yl)-propane-1,3-diones with arylamines can lead to the formation of enamines, which are precursors to 1H-pyrrole-2,3-diones. urfu.ru

Intermediate in Multi-Step Synthesis Pathways for Specialty Chemicals

In multi-step syntheses, this compound is a valuable intermediate for producing specialty chemicals. researchgate.netflinders.edu.au Its structure can be systematically modified to build larger, more functionalized molecules. The development of multi-step continuous-flow systems has improved the synthesis of complex molecules, including active pharmaceutical ingredients and natural products, where such intermediates are crucial. flinders.edu.au The benzothiazole core is a common feature in many biologically active compounds and functional materials, making its derivatives, including this compound, important for accessing target structures with desired properties. mdpi.compcbiochemres.com The synthesis of complex drug-like small molecules, such as 2-(1H-indol-3-yl)thiazoles, has been achieved through multi-step flow synthesis, highlighting the importance of versatile building blocks in creating molecular complexity efficiently. nih.gov

Design and Coordination Chemistry of Benzothiazole-Based Ligands

The benzothiazole nucleus, with its embedded nitrogen and sulfur heteroatoms, provides an excellent foundation for designing ligands for transition metal coordination. The propanol tail of this compound can be chemically modified to create multidentate ligands that can chelate metal ions.

Study of Coordination Behavior with Various Metal Centers

The coordination chemistry of benzothiazole-based ligands is a rich field of study. researchgate.net The nitrogen atom of the benzothiazole ring is a primary coordination site. Ligands derived from benzothiazole can coordinate to a variety of transition metal ions, including Co(II), Cu(II), Ag(I), Cd(II), and Hg(II). qu.edu.iq The resulting complexes exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. qu.edu.iq Spectroscopic methods and physical characterization are used to determine the structure and coordination mode of these metal complexes. qu.edu.iqbiointerfaceresearch.com The study of these complexes is driven by their potential applications in various fields, including as potential metal-based drugs. biointerfaceresearch.com

Potential Contributions to Materials Science

The intrinsic properties of the benzothiazole ring system position this compound and its derivatives as promising candidates for applications in materials science.

The benzothiazole moiety is a well-known fluorophore. mdpi.com This property is harnessed in the design of fluorescent materials for applications such as organic light-emitting diodes (OLEDs) and imaging agents. mdpi.com The incorporation of the benzothiazole unit into larger molecular structures or polymers can impart desirable photophysical properties. Furthermore, the ability of benzothiazole derivatives to act as ligands for metal ions opens the door to creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting liquid crystalline, electronic, or photoluminescent properties. For example, some Schiff base compounds containing a benzothiazole ring have been shown to exhibit nematic and smectic liquid crystal phases. researchgate.net

Application in Polymerization Catalysis

While direct studies focusing exclusively on this compound in polymerization catalysis are not extensively detailed in the reviewed literature, the broader class of benzothiazole and its derivatives has demonstrated significant potential in this field. For instance, poly(benzothiadiazoles) and their derivatives have been identified as effective metal-free, heterogeneous photocatalysts for various visible-light-driven organic photoredox reactions. acs.org These macromolecular systems offer advantages such as high stability, easy separation, and reusability. acs.org

The functionalization of polymers with specific moieties can be achieved through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This technique allows for the incorporation of functional groups, such as thiazoles, into polymer backbones, creating new functional materials. ucm.es The hydroxyl group in this compound provides a reactive site that could be exploited to anchor the molecule onto a polymer support or to act as an initiator in certain polymerization reactions.

The following table outlines examples of benzothiazole-related compounds used in polymerization contexts:

| Compound/Polymer Class | Application | Key Features | Reference |

| Poly(benzothiadiazoles) | Heterogeneous photocatalysis for organic photoredox reactions | Metal-free, stable, reusable, visible-light active | acs.org |

| Polystyrene polymer with grafted iodine acetate | Promotes condensation reactions to synthesize benzothiazole compounds | Solid-supported catalyst, facilitates combinatorial synthesis | mdpi.com |

| Di(prop-2-yn-1-yl) itaconate (PrI) | Monomer for functional polymer synthesis via CuAAC | Clickable monomer, allows for incorporation of thiazole (B1198619) groups | ucm.es |

Exploration in the Development of Functional Materials (e.g., in Optoelectronics, Sensors)